molecular formula C23H24F3N3O3 B4046780 1-(3-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(3-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B4046780
M. Wt: 447.4 g/mol
InChI Key: GVHBMBDKVBXHMC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It contains a pyrrolidinedione group, which is a type of lactam (a cyclic amide). Lactams are found in many biologically active compounds. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group attached to a phenyl ring, which can greatly affect the molecule’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (the piperazine and pyrrolidinedione), followed by their functionalization and coupling .


Molecular Structure Analysis

The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the trifluoromethyl group is electron-withdrawing, which would make the phenyl ring it’s attached to less reactive in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar pyrrolidinedione group and the basic piperazine ring could make the compound soluble in polar solvents .

Scientific Research Applications

Organic Synthesis and Heteroarene Preparation

The compound serves as a versatile precursor for the synthesis of trifluoromethyl-substituted heteroarenes, including thiophenes, furans, pyrrols, and piperazines. These compounds are essential in pharmaceutical chemistry for their diverse biological activities. The methodology includes key steps like addition-elimination reactions and the thiazolium-catalyzed Stetter reaction, demonstrating a new synthetic approach towards Celebrex® (celecoxib), a COX-2 selective, nonsteroidal anti-inflammatory drug (Sommer et al., 2017).

Structural and Spectroscopic Studies

Novel organotin(IV) complexes with organophosphorus ligands have been synthesized and characterized, involving derivatives of the compound . These studies contribute to the understanding of the structural and electronic properties of organometallic compounds, which are vital for the development of new materials and catalysts (Shariatinia et al., 2012).

Neurotransmitter Receptor Studies

The compound has been utilized in the development of radiolabeled antagonists for studying neurotransmitter receptors such as the 5-HT1A receptor with PET imaging. This application is crucial for understanding the role of neurotransmitters in various neurological and psychiatric disorders (Plenevaux et al., 2000).

Antimicrobial and Pharmaceutical Research

Derivatives of the compound have shown potential in antimicrobial activities, indicating its role in the development of new antibiotics. The synthesis of novel triazole derivatives, for example, has led to compounds with significant growth-inhibiting activities against various microorganisms, highlighting the compound's relevance in medicinal chemistry (Bektaş et al., 2010).

Drug Development and Pharmacological Profiles

The compound's derivatives have been investigated for their antiarrhythmic and antihypertensive effects, showcasing the potential in the development of cardiovascular drugs. These studies provide insights into the pharmacological profiles and mechanisms of action, essential for drug discovery and development (Malawska et al., 2002).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a new pharmaceutical .

Properties

IUPAC Name

1-(3-ethoxyphenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3/c1-2-32-19-8-4-7-18(14-19)29-21(30)15-20(22(29)31)28-11-9-27(10-12-28)17-6-3-5-16(13-17)23(24,25)26/h3-8,13-14,20H,2,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHBMBDKVBXHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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